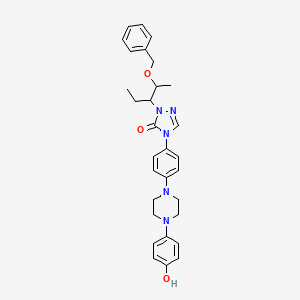

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)-piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound (hereafter referred to as Compound A) is a triazole derivative designed to target fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. Its structure includes:

Properties

IUPAC Name |

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRPRKJUMRQTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (2S,3S)-2-(Benzyloxy)pentan-3-one

- Starting Material: 3-pentanol derivatives are synthesized via Grignard or organometallic reactions involving appropriate halides.

- Benzyloxy Substitution: The benzyloxy group is introduced through nucleophilic substitution using benzyl bromide or chloride in the presence of a base like potassium carbonate, typically in acetone or DMF.

- Oxidation to Ketone: The corresponding alcohol is oxidized to the ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane, ensuring stereocontrol.

3-Pentanol derivative + Benzyl bromide → Benzyloxy-substituted pentanol

Benzyloxy-pentanols + PCC → Benzyloxy-pentanone

Coupling of Aromatic and Heterocyclic Fragments

Piperazine Functionalization

- The piperazine ring is functionalized with phenyl groups via nucleophilic substitution with phenyl halides.

- The 4-(4-hydroxyphenyl)piperazine is synthesized by selective substitution of piperazine with phenol derivatives, often employing protecting groups to control regioselectivity.

Piperazine + Phenyl halide → Phenylpiperazine

Phenylpiperazine + Phenol derivative → 4-(4-hydroxyphenyl)piperazine

Final Coupling to the Triazolone Scaffold

- The aromatic-piperazine fragment is coupled with the triazolone core via nucleophilic substitution at activated positions, often facilitated by activating groups like sulfonates or halides.

- Method: Use of coupling reagents such as carbodiimides or direct nucleophilic attack under basic conditions.

Stereoselective Synthesis and Stereocontrol

- The stereochemistry at the (2S,3S) centers is controlled through chiral auxiliaries or enantioselective catalysts during the initial steps, such as asymmetric alkylation or reduction.

- Chiral catalysts or auxiliaries like (R)- or (S)-BINOL derivatives are employed to ensure the stereochemical integrity.

Purification and Characterization

- Purification : Recrystallization, column chromatography, and preparative HPLC are used to obtain high-purity intermediates and final products.

- Characterization : NMR, IR, MS, and X-ray crystallography confirm the structure and stereochemistry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.

Substitution: The piperazine and benzyloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving triazole and piperazine-containing compounds.

Medicine: This compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one depends on its specific biological target. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Features of Compound A and Analogues

Key Findings:

Mechanistic Superiority Over Fluconazole Analogs :

- Compound A’s 4-hydroxyphenyl-piperazine group enables stronger hydrogen bonding to CYP51’s heme cofactor compared to fluconazole’s simpler 2,4-difluorophenyl group .

- The benzyloxy-pentan-3-yl side chain may improve tissue penetration, addressing fluconazole’s limitations in treating systemic infections .

The 4-hydroxyphenyl group in Compound A may reduce off-target interactions compared to posaconazole’s dichlorophenyl derivatives .

Piperazine-Containing Triazoles :

- Piperazine derivatives in Compound A and related structures (e.g., ) show enhanced selectivity for fungal CYP51 over human enzymes, minimizing toxicity .

Antifungal Activity and Spectrum

In Vitro Activity :

- Fluconazole analogs () exhibit MIC values of 0.25–4 μg/mL against Candida spp. and Aspergillus spp. Compound A’s structural complexity suggests even lower MICs, though experimental data are pending .

- Benzylated posaconazole () shows activity against resistant Candida auris (MIC: 0.06 μg/mL), a benchmark for Compound A .

- Broad-Spectrum Potential: The 4-hydroxyphenyl-piperazine group in Compound A may extend activity to Cryptococcus and Fusarium spp., which are less susceptible to older triazoles .

Pharmacokinetic and Stability Considerations

- Metabolic Stability: Benzylation in Compound A likely slows hepatic metabolism, extending half-life compared to non-benzylated triazoles (e.g., fluconazole: 30 hours vs. posaconazole: 35 hours) .

- Hydrogen Bonding and Solubility :

- The hydroxyphenyl group balances lipophilicity and aqueous solubility, addressing poor bioavailability in thienyl triazoles () .

Biological Activity

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)-piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, commonly referred to as compound 46223297 , is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives and has been studied for various pharmacological effects, including its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of compound 46223297 is , with a molecular weight of approximately 513.6 g/mol. The structure includes a benzyloxy group, a piperazine moiety, and a triazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 513.6 g/mol |

| CAS Number | 184177-83-1 |

| Synonyms | Various (see above) |

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. Compound 46223297 has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the effectiveness of compound 46223297 against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Additionally, the compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism of action.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activities. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors.

Research Findings:

In a study focused on the modulation of neurotransmitter systems, compound 46223297 exhibited selective binding affinity for serotonin receptors (5-HT2A and 5-HT2C). This suggests potential applications in treating mood disorders or anxiety-related conditions.

Antimicrobial Activity

Triazole derivatives are also known for their antifungal properties. Preliminary data indicate that compound 46223297 may possess antimicrobial activity against certain fungal strains.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

The mechanisms underlying the biological activities of compound 46223297 are multifaceted:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential.

- Receptor Modulation : It interacts with neurotransmitter receptors, affecting signaling pathways related to mood regulation.

- Inhibition of Fungal Growth : By disrupting fungal cell membrane integrity through ergosterol biosynthesis inhibition.

Q & A

Basic: What are the critical considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:

Synthesis optimization should focus on controlling stereochemistry (critical for the (2S,3S) configuration) and minimizing side reactions. Key steps include:

- Condensation reactions : Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to facilitate amide or ester bond formation, as seen in analogous triazole-piperazine syntheses .

- Protection/deprotection strategies : Protect the hydroxyl group during benzyloxy substitution to prevent unwanted nucleophilic attacks .

- Purification : Employ gradient HPLC or flash chromatography (C18 columns) to isolate intermediates, referencing protocols for structurally similar sulfonamide-piperazine derivatives .

Basic: How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : Assign peaks for the benzyloxy group (δ 4.5–5.0 ppm, multiplet) and triazole protons (δ 7.8–8.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~600–700 Da) with <2 ppm error .

- X-ray crystallography : Resolve stereochemical ambiguity for the (2S,3S) configuration, as demonstrated for related triazole derivatives .

Basic: What storage conditions ensure the compound’s stability for long-term use?

Methodological Answer:

- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the triazole and piperazine moieties .

- Maintain temperature at 2–8°C in a desiccator (humidity <30%) to avoid hydrolysis of the benzyloxy group .

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and validate with HPLC purity checks .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the piperazine-phenyltriazole core?

Methodological Answer:

- Synthetic modifications : Replace the 4-hydroxyphenyl group on piperazine with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess binding interactions .

- Biological assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) using radioligand displacement, referencing protocols for piperazine-based pharmacophores .

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity at target sites .

Advanced: What analytical methods resolve contradictions in reported bioactivity data for analogs?

Methodological Answer:

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehydroxylated or oxidized species) that may skew bioactivity results .

- Solvent effects : Compare IC50 values in DMSO vs. aqueous buffers to assess artifactual inhibition, as seen in benzophenone analogs .

- Orthogonal assays : Validate results across multiple platforms (e.g., fluorescence polarization vs. SPR) to rule out assay-specific artifacts .

Advanced: How can researchers design experiments to evaluate the compound’s solubility and formulation challenges?

Methodological Answer:

- Solvent screening : Test solubility in PEG-400, cyclodextrin complexes, or lipid emulsions, referencing protocols for hydrophobic piperazine derivatives .

- pH-solubility profile : Titrate from pH 2–8 to identify optimal conditions for parenteral formulations .

- Thermodynamic solubility : Use shake-flask method with HPLC quantification, as applied to sulfonamide analogs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure, per GHS guidelines for phenolic compounds .

- Ventilation : Work in a fume hood to prevent inhalation of airborne particles during weighing .

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste, following protocols for triazole-containing agents .

Advanced: How should a randomized block design be implemented to assess bioactivity across multiple variables?

Methodological Answer:

Adopt a split-split-plot design (as in ):

- Main plots : Vary doses (e.g., 1 µM, 10 µM, 100 µM).

- Subplots : Test formulations (e.g., free vs. liposome-encapsulated).

- Sub-subplots : Replicate across cell lines (e.g., HEK293 vs. SH-SY5Y).

- Statistical analysis : Use ANOVA with Tukey’s post hoc test (p<0.05) .

Advanced: What strategies address discrepancies in chiral purity during scale-up?

Methodological Answer:

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers, as validated for (2S,3S)-configured alcohols .

- Asymmetric catalysis : Optimize reaction conditions (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess (>98%) .

- Process analytical technology (PAT) : Implement inline FTIR to monitor chiral intermediates in real time .

Advanced: How can impurity profiles be rigorously characterized to meet ICH guidelines?

Methodological Answer:

- Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions, then identify degradants via LC-HRMS .

- Reference standards : Use certified impurities (e.g., des-benzyl analog) for quantitative NMR calibration .

- Genotoxic assessment : Perform Ames tests for nitroso or aryl amine impurities, referencing protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.